2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide
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Overview
Description
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide is a complex organic compound with intriguing properties, making it a valuable subject in scientific research. Its unique structure, featuring a tetrahydropyrido[4,3-d]pyrimidine core, is particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide typically involves multi-step organic synthesis
Industrial Production Methods
On an industrial scale, the compound can be synthesized using automated systems to ensure precision and reproducibility. Techniques such as high-throughput screening and catalytic processes are often employed to enhance yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are instrumental in modifying the compound for various applications or in studying its reactivity.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically achieved with reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions facilitate substitution reactions.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used, but may include modified derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
This compound finds use in a wide range of scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In the study of enzyme inhibitors or as a molecular probe.
Industry: Uses in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound typically involves interaction with molecular targets such as enzymes or receptors. Its tetrahydropyrido[4,3-d]pyrimidine core allows it to bind effectively, influencing various biological pathways and eliciting a range of effects dependent on its structural conformation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
2-(6-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide
2-(6-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide often exhibits unique binding properties and reactivity, which could be attributed to the specific steric and electronic effects imparted by its benzyl group. This uniqueness makes it a particularly interesting subject for targeted research and application development.
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-19(2)22-10-8-20(9-11-22)14-27-25(31)17-30-18-28-24-12-13-29(16-23(24)26(30)32)15-21-6-4-3-5-7-21/h3-11,18-19H,12-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWIWVQWPLRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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